3,5-Dibromo-N,N-dimethylaniline

Catalog No.
S13665540
CAS No.
M.F
C8H9Br2N
M. Wt
278.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-N,N-dimethylaniline

Product Name

3,5-Dibromo-N,N-dimethylaniline

IUPAC Name

3,5-dibromo-N,N-dimethylaniline

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

InChI

InChI=1S/C8H9Br2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3

InChI Key

JWHARUCAPVXUMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)Br)Br

3,5-Dibromo-N,N-dimethylaniline is an organic compound characterized by its bromine substitutions on the aromatic ring and a dimethylamino group. Its molecular formula is C8H10Br2NC_8H_{10}Br_2N, and it has a molecular weight of approximately 232.08 g/mol. This compound is typically a light-sensitive solid that is miscible with solvents like chloroform and methanol, but it is incompatible with strong oxidizing agents and acids. The compound's structure includes a phenyl ring with two bromine atoms located at the 3 and 5 positions, which significantly influences its chemical reactivity and biological properties .

Typical of aromatic amines, including electrophilic substitution reactions. It can undergo halogenation, nitration, and oxidation processes. For instance, it can react with electrophiles to introduce additional functional groups onto the aromatic ring or to form quaternary ammonium salts through methylation with agents such as dimethyl sulfate . The presence of two bromine atoms enhances its reactivity compared to its non-brominated counterparts.

The biological activity of 3,5-Dibromo-N,N-dimethylaniline has been studied in various contexts, particularly due to its potential toxicity and environmental impact. Compounds in this class can exhibit mutagenic properties and have been investigated for their effects on human health. Studies indicate that N,N-dimethylaniline derivatives can undergo metabolic transformations leading to toxic byproducts, which may pose risks in occupational settings where exposure occurs .

Synthesis of 3,5-Dibromo-N,N-dimethylaniline can be achieved through several methods:

  • Bromination of N,N-Dimethylaniline: This method involves treating N,N-dimethylaniline with bromine or brominating agents under controlled conditions to achieve selective bromination at the desired positions on the aromatic ring.
  • Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution reactions using brominating agents like thionyl bromide in the presence of suitable solvents .

These methods allow for regioselective bromination, which is crucial for obtaining the desired product efficiently.

3,5-Dibromo-N,N-dimethylaniline finds applications in various fields:

  • Dyes and Pigments: It serves as an intermediate in the synthesis of dyes, particularly those used in textiles and inks.
  • Pharmaceuticals: The compound may be utilized in the development of pharmaceutical agents due to its biological activity.
  • Chemical Research: It is employed in research settings for studying reaction mechanisms involving aromatic amines .

Interaction studies involving 3,5-Dibromo-N,N-dimethylaniline focus on its reactivity with biological macromolecules and other chemicals. Research indicates that derivatives of N,N-dimethylaniline can interact with proteins and nucleic acids, potentially leading to modifications that affect biological function. These interactions are critical for understanding both therapeutic applications and toxicological implications .

Several compounds share structural similarities with 3,5-Dibromo-N,N-dimethylaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N,N-DimethylanilineNo bromine substitutionsCommon precursor for dyes; less toxic than dibrominated derivatives
2-Bromo-N,N-dimethylanilineBromine at position 2Different regioselectivity; used in different dye syntheses
4-Bromo-N,N-dimethylanilineBromine at position 4Exhibits different reactivity patterns compared to 3,5-Dibromo derivative
3-Bromo-N,N-dimethylanilineOne bromine substitutionUsed as a precursor for further halogenation reactions

The uniqueness of 3,5-Dibromo-N,N-dimethylaniline lies in its dual bromination pattern, which enhances its reactivity compared to mono-brominated analogs while also affecting its biological activity profile.

Traditional halogenation of aromatic amines, particularly in the synthesis of 3,5-dibromo-N,N-dimethylaniline, relies fundamentally on electrophilic aromatic substitution mechanisms [1] [2]. The classical approach involves the direct treatment of N,N-dimethylaniline with molecular bromine in the presence of Lewis acid catalysts such as iron tribromide or aluminum bromide [2] [3]. These catalysts serve to activate the bromine molecule by forming a polarized complex, effectively generating a more electrophilic bromine species that can readily attack the electron-rich aromatic ring [1] [3].

The mechanism proceeds through a two-step process where the activated bromine attacks the aromatic ring to form a cyclohexadienyl cation intermediate, followed by deprotonation to restore aromaticity [3] [4]. The electron-donating dimethylamino group in N,N-dimethylaniline significantly enhances the nucleophilicity of the benzene ring, making it highly reactive toward electrophilic bromination [5] [6]. This enhanced reactivity stems from the resonance donation of the nitrogen lone pair into the aromatic system, which increases electron density particularly at the ortho and para positions [6] [4].

Reaction Conditions and Selectivity

Traditional bromination protocols typically employ stoichiometric amounts of bromine with catalytic quantities of Lewis acids under controlled temperature conditions [2] [3]. The regioselectivity in these reactions is governed by the directing effects of the dimethylamino substituent, which preferentially directs electrophilic attack to the meta positions when seeking dibromination patterns [1] [2]. Temperature control is crucial, as elevated temperatures can lead to over-bromination and formation of undesired polyhalogenated products [7] [8].

CatalystTemperature RangeTypical YieldSelectivity
Iron tribromide0-25°C65-75%Moderate
Aluminum bromide-10-15°C70-80%Good
Zinc chloride20-40°C55-70%Poor

The traditional methods face limitations in achieving high regioselectivity for the desired 3,5-substitution pattern [9] [2]. The inherent reactivity of the dimethylamino group often leads to multiple bromination events, requiring careful stoichiometric control and separation of isomeric products [7] [9].

Modern Catalytic Approaches for Regioselective Bromination

Modern synthetic approaches have evolved to address the limitations of traditional methods through the development of sophisticated catalytic systems that offer enhanced regioselectivity and improved reaction efficiency [10] [11]. Copper-catalyzed oxidative bromination has emerged as a particularly effective methodology, utilizing sodium bromide as the brominating agent in combination with sodium persulfate as the oxidant [10] [12].

Copper-Catalyzed Oxidative Systems

The copper-catalyzed approach employs copper sulfate pentahydrate as a catalyst, typically in amounts ranging from 5-10 mole percent [10] [12]. This system operates through an oxidative mechanism where the copper catalyst facilitates the in-situ generation of electrophilic bromine species from sodium bromide [12] [11]. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, making it suitable for sensitive aromatic substrates [10] [12].

Research findings demonstrate that this copper-catalyzed system achieves remarkable regioselectivity for the preparation of bromoanilines [10] [12]. The method shows particular efficacy in controlling mono- versus dibromination through careful optimization of reagent stoichiometry and reaction conditions [12] [11]. Temperature optimization studies reveal that reactions conducted at 60-80°C provide optimal yields while maintaining selectivity [12] [13].

Metal-Organic Framework Catalysts

Recent developments in metal-organic framework technology have introduced novel catalytic systems for regioselective bromination [11]. Zirconium-based metal-organic frameworks supporting mono-bipyridyl iron(III) chloride complexes demonstrate exceptional performance in oxidative bromination reactions [11]. These catalysts utilize hydrogen peroxide as the oxidant and potassium bromide as the bromine source, operating under remarkably mild conditions [11].

Catalyst SystemConversion RateRegioselectivityRecyclability
Copper sulfate/sodium persulfate85-92%HighLimited
Metal-organic framework-iron90-95%ExcellentMultiple cycles
Carborane-based Lewis base80-88%GoodModerate

The metal-organic framework approach offers significant advantages in terms of catalyst recyclability and environmental sustainability [11]. The confined active sites within the framework structure enhance regioselectivity through shape-selective catalysis, effectively controlling the orientation of substrate molecules during the bromination process [11].

N-Halosuccinimide Systems

Modern bromination protocols frequently employ N-bromosuccinimide as a mild and selective brominating agent [9] [14]. These systems often incorporate Lewis base catalysts such as carborane derivatives or sulfide compounds to enhance reactivity and selectivity [15] [14]. The use of N-bromosuccinimide provides several advantages, including reduced formation of hydrogen bromide and better control over reaction stoichiometry [9] [14].

Triptycenyl sulfide has emerged as a particularly effective catalyst for electrophilic aromatic halogenation using N-halosuccinimides [14]. This catalyst system demonstrates high activity and selectivity for monobromination reactions, with yields typically exceeding 80% under optimized conditions [14]. The mechanism involves activation of the N-bromosuccinimide through coordination with the sulfide catalyst, generating a more electrophilic brominating species [14].

N-Oxide Mediated Halogenation Mechanisms

N-oxide mediated halogenation represents a sophisticated approach that leverages the unique reactivity of aniline N-oxides to achieve regioselective bromination [16] [17]. This methodology involves the temporary oxidation of N,N-dimethylaniline to the corresponding N-oxide, followed by treatment with thionyl halides to effect halogenation [16] [17]. The approach offers remarkable regioselectivity, with thionyl bromide providing exclusive para-bromination while thionyl chloride yields predominantly ortho-chlorination [16] [17].

Mechanistic Pathways

The N-oxide mediated bromination mechanism involves several distinct pathways depending on the specific halogenating agent employed [16] [17]. Treatment of N,N-dimethylaniline N-oxides with thionyl bromide proceeds through a mechanism that results in selective para-bromination with yields reaching up to 69% [16] [17]. The reaction occurs at low temperatures, typically -78°C, followed by addition of triethylamine and warming to room temperature [16] [17].

The mechanistic pathway for para-bromination likely involves a radical mechanism or nucleophilic aromatic substitution-type process, as the regioselectivity cannot be explained by traditional sigmatropic rearrangement pathways [16] [17]. In contrast, ortho-halogenation products are consistent with [18] [18]-sigmatropic rearrangement mechanisms, suggesting that different mechanistic pathways operate depending on the specific halogenating conditions [16] [17].

Optimization of N-Oxide Systems

Solvent selection plays a crucial role in N-oxide mediated halogenation reactions [16] [17]. Tetrahydrofuran has been identified as the optimal solvent, providing enhanced reaction efficiency compared to dichloromethane or other common solvents [16] [17]. The addition of thionyl chloride in portions over extended periods significantly improves yields for chlorination reactions, though this advantage is not observed for bromination processes [16] [17].

Halogenating AgentRegioselectivityTypical YieldOptimal Temperature
Thionyl bromidePara-selective55-69%-78°C to rt
Thionyl chlorideOrtho-selective35-65%-78°C to rt
Phosphorus oxybromideMixed selectivity40-55%0°C to rt

The N-oxide approach demonstrates particular value for accessing halogenated anilines that are difficult to obtain through conventional electrophilic aromatic substitution [16] [17]. The elevated reactivity of aniline N-oxides allows reactions to proceed under mild conditions, making the methodology suitable for sensitive substrates that might decompose under harsher traditional bromination conditions [16] [17].

Pyridine N-Oxide Systems

Related N-oxide systems utilizing pyridine N-oxides have shown promise for regioselective bromination of aromatic compounds [19] [20]. These systems employ p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the nucleophilic bromide source [19]. The methodology produces C2-brominated products with high regioselectivity under mild conditions without requiring highly reactive brominating reagents such as molecular bromine [19].

The pyridine N-oxide approach can be incorporated into one-pot oxidation/bromination processes using methyltrioxorhenium/urea hydrogen peroxide as the oxidant [19]. This integration streamlines the synthetic sequence while maintaining high selectivity for the desired bromination pattern [19].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 3,5-dibromo-N,N-dimethylaniline faces significant challenges related to safety, environmental impact, and process efficiency [21] [22]. The handling of molecular bromine at industrial scales presents substantial safety concerns due to its highly corrosive nature, volatility, and strong oxidizing properties [21] [23]. These characteristics necessitate specialized equipment and stringent safety protocols that significantly increase production costs and complexity [21] [23].

Process Optimization Strategies

Modern industrial approaches focus on continuous flow processes that minimize bromine inventory and enhance safety [22] [24]. Flow synthesis methods reduce the risk of runaway reactions through improved heat and mass transfer characteristics [22] [21]. These systems enable precise control of reaction parameters and minimize waste generation compared to traditional batch processes [22] [24].

The development of in-situ bromine generation systems represents a significant advancement in industrial safety [22] [25]. These approaches generate bromine from sodium bromide or hydrobromic acid using oxidizing agents such as sodium hypochlorite, effectively eliminating the need for bulk bromine storage [22]. The generated bromine is immediately consumed in the bromination reaction, followed by quenching of residual bromine to ensure minimal environmental release [22].

Process TypeSafety RatingWaste GenerationCapital Cost
Batch with Br₂LowHighModerate
Flow with in-situ Br₂HighLowHigh
N-oxide mediatedModerateModerateModerate

Environmental and Regulatory Compliance

Industrial bromination processes must address environmental concerns related to bromine emissions and waste generation [26] [22]. Traditional processes generate significant quantities of hydrogen bromide as a byproduct, requiring extensive neutralization and waste treatment systems [22] [26]. Modern approaches focus on atom-efficient processes that minimize waste generation and improve overall environmental performance [22] [27].

Regulatory compliance requires comprehensive monitoring of air emissions, wastewater discharge, and solid waste generation [26] [21]. The implementation of best available control technology for emission reduction and the use of closed-loop systems help minimize environmental impact [21] [26]. Process intensification through microreactor technology and continuous processing offers pathways to improved environmental performance while maintaining economic viability [22] [24].

Scale-Up Optimization Studies

Large-scale production requires careful optimization of reaction conditions to maintain yield and selectivity while ensuring safe operation [25] [13]. Temperature control becomes increasingly challenging at larger scales, necessitating advanced heat management systems [25] [28]. The use of computational fluid dynamics modeling and reaction calorimetry studies help optimize reactor design and operating conditions for safe scale-up [25] [28].

Process analytical technology implementation enables real-time monitoring of reaction progress and product quality [8] [28]. Continuous nuclear magnetic resonance analysis has proven particularly valuable for kinetic analysis and optimization of bromination reactions at industrial scales [8]. These analytical tools facilitate rapid process optimization and ensure consistent product quality across different production campaigns [8] [28].

Fundamental Thermodynamic Properties

The thermodynamic stability of 3,5-dibromo-N,N-dimethylaniline is influenced by several structural factors that distinguish it from simpler aniline derivatives [1]. The compound exhibits a molecular weight of 278.97 g/mol, representing a substantial increase compared to the parent N,N-dimethylaniline (121.18 g/mol) [1]. This molecular weight enhancement directly impacts the compound's phase behavior and thermal characteristics.

The presence of two bromine atoms at the 3 and 5 positions introduces significant steric and electronic effects that stabilize the molecular structure through enhanced intermolecular interactions [2] [3]. These halogen substituents contribute to increased London dispersion forces due to the larger electron clouds associated with bromine atoms, leading to stronger intermolecular attractions and modified phase transition temperatures.

Phase Transition Characteristics

Analysis of related brominated aniline derivatives provides insight into the expected phase behavior of 3,5-dibromo-N,N-dimethylaniline. Comparative studies of monobrominated analogs reveal distinct patterns in melting and boiling point variations [4] [5] [6]. The 3-bromo-N,N-dimethylaniline derivative exhibits a melting point of 11°C, while the 4-bromo analog shows a significantly higher melting point of 52-54°C [5] [6]. This positional effect suggests that the 3,5-dibromo compound would likely display intermediate characteristics.

The thermal stability of halogenated anilines generally exceeds 200°C for decomposition temperatures [7] [8]. The presence of two bromine substituents in meta positions is expected to enhance thermal stability through electronic stabilization of the aromatic ring system. The electron-withdrawing nature of bromine atoms reduces electron density on the aromatic ring, making it less susceptible to oxidative degradation processes that commonly affect aniline derivatives [9].

Crystalline Structure and Polymorphism

The crystalline behavior of 3,5-dibromo-N,N-dimethylaniline is influenced by the spatial arrangement of bromine atoms and their potential for intermolecular interactions. Studies on related halogenated aromatics demonstrate that bromine substituents can participate in halogen bonding networks that stabilize specific crystal forms [2] [3]. The meta positioning of bromine atoms in this compound creates opportunities for both intramolecular and intermolecular halogen bonding interactions.

The steric bulk of the dimethylamino group combined with the bromine substituents likely results in a crystal structure with reduced packing efficiency compared to smaller molecules. This structural arrangement may lead to multiple polymorphic forms, each with distinct thermodynamic stabilities and phase transition characteristics [10].

Thermodynamic Data Analysis

PropertyValueExperimental Source
Molecular Weight (g/mol)278.97 [1]PubChem Database
Estimated Melting Point Range (°C)25-45Interpolated from analogs [4] [5]
Estimated Decomposition Temperature (°C)>200Based on similar compounds [7]
Density at 25°C (g/cm³)1.365 (estimated) [4]Related compound data
Phase at Standard ConditionsSolidMolecular structure analysis

Solubility Parameters and Partition Coefficients

Hydrophobic Character and Lipophilicity

The solubility profile of 3,5-dibromo-N,N-dimethylaniline is dominated by its highly lipophilic nature, as evidenced by the computed XLogP3-AA value of 3.4 [1]. This partition coefficient indicates strong preferential solubility in organic phases over aqueous media, consistent with the presence of two bromine substituents and the hydrophobic dimethylamino group. The compound's lipophilicity is further enhanced by the reduced hydrogen bonding capability compared to primary or secondary amines [1].

Comparative analysis with related compounds demonstrates the progressive increase in lipophilicity with halogen substitution. The parent N,N-dimethylaniline shows moderate water solubility, while monobrominated derivatives exhibit significantly reduced aqueous solubility [11]. The addition of a second bromine substituent in the 3,5-dibromo compound represents a further step toward complete hydrophobic character.

Aqueous Solubility Characteristics

The aqueous solubility of 3,5-dibromo-N,N-dimethylaniline is expected to be extremely limited, likely below 1 mg/L at standard conditions. This prediction is based on the cumulative hydrophobic effects of the aromatic ring system, two bromine substituents, and the tertiary amine functionality [12]. The compound lacks hydrogen bond donor groups, possessing only the nitrogen atom as a weak hydrogen bond acceptor with a topological polar surface area of merely 3.2 Ų [1].

The low aqueous solubility is further explained by the electronic effects of bromine substitution. The electron-withdrawing nature of bromine atoms reduces the basicity of the amino nitrogen, making it less capable of forming favorable interactions with water molecules [13] [14]. This electronic modification disrupts the typical solvation patterns observed with less substituted aniline derivatives.

Organic Solvent Compatibility

In contrast to its poor aqueous solubility, 3,5-dibromo-N,N-dimethylaniline demonstrates excellent solubility in various organic solvents. Based on the behavior of related brominated anilines, the compound is expected to be highly soluble in chloroform, dichloromethane, and methanol [15]. This solubility pattern reflects the compound's ability to engage in favorable van der Waals interactions with organic molecules while avoiding the energetically unfavorable interactions with polar aqueous environments.

The solubility in aromatic solvents is particularly enhanced due to π-π stacking interactions between the benzene ring of the compound and aromatic solvent molecules. Additionally, the presence of bromine atoms enables halogen bonding interactions with appropriate acceptor sites in certain organic solvents [3].

Hildebrand and Hansen Solubility Parameters

The estimation of solubility parameters for 3,5-dibromo-N,N-dimethylaniline requires consideration of the molecular components and their contributions to cohesive energy density. The Hildebrand solubility parameter is estimated to fall within the range of 19-21 MPa^0.5, indicating moderate to high cohesive forces within the pure compound [16].

The Hansen solubility parameters reveal distinct contributions from different interaction types. The dispersive component is expected to be high due to the presence of the aromatic ring and heavy bromine atoms, which contribute significantly to London dispersion forces. The polar component remains moderate, influenced by the polar C-Br bonds but limited by the overall molecular symmetry. The hydrogen bonding component is minimal, reflecting the absence of hydrogen bond donor groups [16].

Solubility Parameter TypeEstimated ValueContributing Factors
Hildebrand Parameter (MPa^0.5)19-21Aromatic ring, halogen substituents [16]
Hansen Dispersive (MPa^0.5)16-18π-electron system, bromine atoms
Hansen Polar (MPa^0.5)4-6C-Br dipoles, aromatic polarization
Hansen Hydrogen Bonding (MPa^0.5)2-4Limited to weak N acceptor interactions

Acid-Base Characteristics and pKa Determination

Electronic Effects on Basicity

The acid-base behavior of 3,5-dibromo-N,N-dimethylaniline is fundamentally altered by the presence of two bromine substituents in meta positions relative to the amino group. The basicity of this compound is significantly reduced compared to the parent N,N-dimethylaniline due to the strong electron-withdrawing inductive effects of the bromine atoms [13] [14]. Each bromine substituent contributes approximately 0.5-1.0 pKa units of basicity reduction, suggesting an estimated pKa value in the range of 2.5-3.5 for the dibrominated compound.

The meta positioning of the bromine substituents is particularly effective in reducing basicity through inductive electron withdrawal. Unlike substituents in ortho or para positions, which can participate in resonance interactions, meta substituents primarily exert their influence through the inductive effect, creating a more predictable and additive impact on the compound's basic properties [17].

Comparison with Related Compounds

Analysis of related brominated dimethylanilines provides quantitative insight into the expected basicity of 3,5-dibromo-N,N-dimethylaniline. The 4-bromo-N,N-dimethylaniline exhibits a pKa of 4.23, representing a significant decrease from the parent compound [6]. The 3,5-dibromo derivative, with two electron-withdrawing substituents, would be expected to show an even greater reduction in basicity.

The parent N,N-dimethylaniline has a pKa of approximately 5.15, while aniline itself exhibits a pKa of 4.6 [11] [9]. The progressive substitution with electron-withdrawing groups demonstrates a clear trend toward reduced basicity, with the dibromo compound representing the extreme end of this continuum within the dimethylaniline series.

Protonation Behavior and Conjugate Acid Stability

The protonation of 3,5-dibromo-N,N-dimethylaniline occurs exclusively at the nitrogen atom, forming a tertiary ammonium ion. The stability of this conjugate acid is significantly reduced compared to less substituted analogs due to the electron-withdrawing effects of the bromine substituents [14]. The reduced electron density on the nitrogen atom makes it less capable of stabilizing the positive charge developed upon protonation.

The geometric constraints imposed by the two methyl groups and the electronic effects of bromine substitution combine to create a sterically hindered and electronically depleted basic center. This combination results in both reduced protonation tendency and decreased stability of the resulting conjugate acid [18].

Solvent Effects on Basicity

The basicity of 3,5-dibromo-N,N-dimethylaniline is expected to show significant solvent dependence, as observed with other substituted dimethylanilines [14]. In protic solvents like water, the compound's basicity is modulated by solvation effects that can either stabilize or destabilize the conjugate acid. The hydrophobic nature of the dibromo compound suggests that solvation effects in aqueous media would be minimal, potentially leading to gas-phase-like behavior even in solution.

Studies on related systems indicate that the influence of substituents on basicity is typically reduced by a factor of 2-3 when transitioning from gas phase to condensed media [14]. This effect suggests that while the intrinsic basicity reduction due to bromine substitution is substantial, the actual measured pKa in aqueous solution may be higher than gas-phase predictions would suggest.

Basicity ParameterEstimated ValueReference Comparison
Estimated pKa (aqueous)2.5-3.5Aniline pKa = 4.6 [9]
Basicity relative to DMAReduced by ~2 pKa units4-Br-DMA pKa = 4.23 [6]
Conjugate acid stabilitySignificantly destabilizedElectronic withdrawal effects
Protonation siteNitrogen atomTertiary amine center

Surface Activity and Intermolecular Forces

Van der Waals Interactions and Molecular Aggregation

The intermolecular force profile of 3,5-dibromo-N,N-dimethylaniline is dominated by strong van der Waals interactions arising from the compound's substantial molecular size and polarizability. The presence of two bromine atoms significantly enhances London dispersion forces due to their large electron clouds and high polarizability [2] [3]. These enhanced dispersion forces contribute to stronger intermolecular attractions and influence the compound's aggregation behavior in both liquid and solid phases.

The molecular shape and electronic distribution create opportunities for multiple types of intermolecular contacts. The aromatic ring system can engage in π-π stacking interactions with other aromatic molecules, while the bromine substituents provide sites for halogen bonding interactions [3]. The combination of these forces results in a complex intermolecular potential that influences the compound's surface properties and self-assembly behavior.

Halogen Bonding Capabilities

The bromine atoms in 3,5-dibromo-N,N-dimethylaniline can function as halogen bond donors, creating directional intermolecular interactions with electron-rich sites on neighboring molecules [2] [10]. The meta positioning of the bromine substituents provides optimal geometric arrangements for halogen bonding while minimizing intramolecular interactions that could reduce the effectiveness of these contacts.

Research on halogen bonding in similar systems demonstrates that bromine atoms can form moderately strong interactions with nitrogen-containing acceptors, with typical interaction energies ranging from 5-15 kJ/mol [3]. In the context of 3,5-dibromo-N,N-dimethylaniline, the nitrogen atom of neighboring molecules could serve as halogen bond acceptors, creating potential for supramolecular assembly and crystal engineering applications [10].

Surface Tension and Interfacial Properties

The surface activity of 3,5-dibromo-N,N-dimethylaniline is influenced by the compound's amphiphilic character, despite the absence of traditional hydrophilic head groups. The nitrogen atom provides a weakly polar region, while the brominated aromatic system constitutes a substantial hydrophobic domain. This molecular architecture suggests moderate surface activity at organic-aqueous interfaces, though the extremely low aqueous solubility limits practical surface tension effects.

The compound's tendency to accumulate at interfaces is enhanced by the favorable interaction of the aromatic ring system with organic phases and the weak polar interactions of the nitrogen center with aqueous phases. However, the overall surface activity remains limited compared to conventional surfactants due to the reduced basicity and hydrophilicity of the substituted amino group [16].

Crystal Packing and Solid-State Interactions

The solid-state structure of 3,5-dibromo-N,N-dimethylaniline is expected to be governed by a combination of halogen bonding, π-π stacking, and van der Waals interactions. The meta positioning of bromine atoms creates opportunities for both Br···N and Br···Br contacts in the crystal lattice [19]. These interactions, combined with the π-π stacking of aromatic rings, likely result in a layered or columnar crystal structure with well-defined intermolecular contact patterns.

The steric bulk of the dimethyl groups may introduce packing inefficiencies that reduce the overall crystal density while creating void spaces that could accommodate solvent molecules or provide sites for solid-state reactivity. The balance between attractive intermolecular forces and steric repulsion determines the ultimate crystal packing efficiency and stability [10].

Intermolecular Force TypeStrength AssessmentPrimary Contributors
London DispersionStrongHigh molecular weight, bromine polarizability [2]
Halogen Bonding (Br···N)ModerateBr donor capability, N acceptor sites [3]
Halogen Bonding (Br···Br)Weak to ModerateType II contacts in crystal [19]
π-π StackingModerateAromatic ring interactions
Dipole-DipoleWeak to ModerateC-Br bond polarity
Hydrogen BondingVery LimitedNo donor groups, weak acceptor only [1]

The comprehensive analysis of 3,5-dibromo-N,N-dimethylaniline reveals a compound with unique physicochemical properties resulting from the synergistic effects of multiple structural modifications. The presence of two bromine substituents fundamentally alters the thermodynamic stability, solubility characteristics, acid-base behavior, and intermolecular interaction profile compared to simpler aniline derivatives. These property modifications create opportunities for specialized applications while requiring careful consideration of the compound's reduced basicity and enhanced lipophilicity in practical implementations.

The compound's high lipophilicity (LogP = 3.4) and extremely limited aqueous solubility make it suitable for applications requiring hydrophobic character and organic phase compatibility [1]. The reduced basicity resulting from bromine substitution may limit some traditional amine applications but creates opportunities in systems where weak basicity is advantageous. The enhanced intermolecular forces arising from halogen bonding and increased dispersion interactions suggest potential applications in materials science and supramolecular chemistry where controlled molecular assembly is desired [2] [3] [10].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

278.90813 g/mol

Monoisotopic Mass

276.91017 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types